molecular formula C16H13N5O4 B2407853 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034547-29-8

5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2407853
CAS No.: 2034547-29-8
M. Wt: 339.311
InChI Key: MODILURQSABAQU-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture incorporating three distinct pharmacologically relevant ring systems: an isoxazole, a 1,2,4-oxadiazole, and a 1-methylpyrrole, linked by a furan and a carboxamide bridge. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide spectrum of biological activities. Scientific literature indicates that isoxazole derivatives have demonstrated potential for diverse therapeutic applications, including serving as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents . The presence of both 1,2,4-oxadiazole and methylpyrrole motifs further enhances the compound's value as a versatile scaffold for constructing targeted molecular libraries. Its primary research application is as a key intermediate for the synthesis of novel compounds and for probing biological pathways and protein interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-21-6-2-4-11(21)15-18-14(25-20-15)9-17-16(22)10-8-13(24-19-10)12-5-3-7-23-12/h2-8H,9H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODILURQSABAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives.

    Formation of the Isoxazole Ring: This can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reactions: The final step involves coupling these heterocyclic units together, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole and isoxazole rings, potentially opening these rings and forming different products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Compounds containing furan and oxadiazole rings have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of oxadiazoles can act against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties : Research has highlighted the anticancer potential of oxadiazole derivatives. For instance, certain compounds in this class have shown promising results against various cancer cell lines, including ovarian and brain cancers . The incorporation of furan and isoxazole groups may enhance the efficacy of these compounds by improving their interaction with biological targets.
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide may possess anti-inflammatory properties. These effects could be attributed to the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Activity

A study examined the synthesis of oxadiazole derivatives from furan-based precursors and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a series of isoxazole derivatives were screened for their anticancer activity against multiple cancer cell lines. The results demonstrated that modifications to the structure significantly influenced cytotoxicity, with some compounds achieving over 70% inhibition in specific cancer types .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to fit into various binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide: Lacks the methyl group on the pyrrole ring.

    5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)isoxazole-3-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide lies in its combination of heterocyclic rings, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrrole ring, in particular, may influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of the compound, from its synthesis to its applications and unique characteristics

Biological Activity

The compound 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a novel synthetic derivative that incorporates multiple heterocyclic structures, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N7O2C_{17}H_{15}N_7O_2, with a molecular weight of 349.3 g/mol. The structure features a furan ring, an isoxazole moiety, and a pyrrole-based oxadiazole, all of which contribute to its potential bioactivity.

PropertyValue
Molecular FormulaC17H15N7O2C_{17}H_{15}N_7O_2
Molecular Weight349.3 g/mol
CAS Number2034271-27-5

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer and antimicrobial properties. The presence of the furan and pyrrole rings enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit promising anticancer activity. For instance, derivatives containing the isoxazole structure have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds featuring the furan and pyrrole moieties had IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's structural components suggest it may also possess antimicrobial properties. Research has shown that similar furan-containing compounds exhibit activity against various bacterial strains.

Case Study:
In vitro studies have demonstrated that derivatives like this compound can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The amide bond may interact with enzymes containing cysteine residues, leading to inhibition of critical metabolic pathways in cancer cells.
  • DNA Interaction: Heterocyclic compounds often intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the heterocyclic cores (isoxazole, oxadiazole) in this compound?

  • Methodological Answer : Multi-step synthesis typically involves cyclization reactions under controlled conditions. For example:

  • Isoxazole formation : Use Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes, optimized at 60–80°C in anhydrous THF .
  • Oxadiazole synthesis : Employ condensation of amidoximes with carboxylic acid derivatives, using EDCI/HOBt coupling agents in DMF .
  • Key reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and Pd catalysts for cross-coupling .

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent connectivity and regiochemistry (e.g., furan C-H protons at δ 6.3–7.1 ppm) .
  • HPLC : Monitor reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H16_{16}N4_4O4_4: calc. 376.12, obs. 376.11) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO as a primary solvent (10 mM stock), with sonication for dispersion. Test co-solvents like PEG-400 for aqueous compatibility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Stabilize with antioxidants (e.g., BHT) if needed .

Advanced Research Questions

Q. What computational approaches predict target binding affinity for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs (e.g., PDB: 3NYX). Focus on hydrogen bonding with oxadiazole and π-π stacking with furan .
  • QSAR modeling : Train models using descriptors like LogP, topological polar surface area, and H-bond acceptors. Validate with IC50_{50} data from analogous compounds .

Q. How to resolve contradictions between predicted and observed bioactivity?

  • Methodological Answer :

  • Bioassay triage : Re-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing 1-methylpyrrole with pyrazole) to isolate pharmacophores .

Q. What strategies improve regioselectivity during oxadiazole functionalization?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to orient electrophilic attacks .
  • Microwave-assisted synthesis : Enhance regioselectivity in cycloadditions (e.g., 100°C, 30 min, 150 W) .

Experimental Design & Data Analysis

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • Methodological Answer :

  • Library design : Prioritize modifications at the isoxazole C-5 position and oxadiazole N-3 methyl group .
  • In vitro ADME : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and CYP inhibition .

Q. What protocols validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and quantify target protein stability via Western blot .
  • Knockdown/rescue experiments : Use siRNA against putative targets (e.g., AKT1) to confirm pathway specificity .

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